6-Chloro-2-(methylamino)pyridine-3-carbonitrile
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Overview
Description
6-Chloro-2-(methylamino)pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.59 g/mol . It is a pyridine derivative, characterized by the presence of a chloro group at the 6th position, a methylamino group at the 2nd position, and a carbonitrile group at the 3rd position. This compound is typically found in powder form and is used primarily for laboratory research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylamino)pyridine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-3-pyridinecarbonitrile with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
6-Chloro-2-(methylamino)pyridine-3-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(methylamino)pyridine-3-carbonitrile: Similar in structure but with the chloro and methylamino groups at different positions.
3-Pyridinecarbonitrile: Lacks the chloro and methylamino groups, making it less reactive in certain chemical reactions.
Uniqueness
6-Chloro-2-(methylamino)pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-2-(methylamino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6ClN3/c1-10-7-5(4-9)2-3-6(8)11-7/h2-3H,1H3,(H,10,11) |
InChI Key |
JDMQFAIZIMRFKL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)Cl)C#N |
Origin of Product |
United States |
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